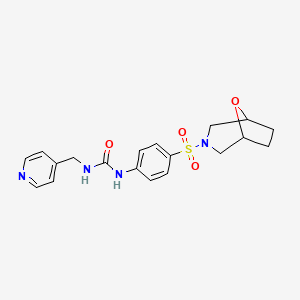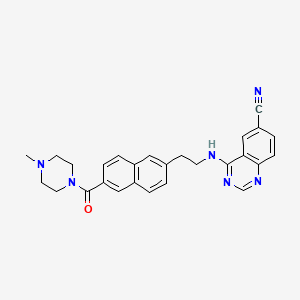
Senexin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Senexin B, also known as BCD-115, is a potent, orally bioavailable inhibitor of cyclin-dependent kinases 8 and 19 (CDK8/19) with potential antineoplastic and chemoprotective activities . Upon oral administration, this compound binds to and inhibits the activity of CDK8/19, which prevents activation of CDK8/19-mediated oncogenic signaling pathways, blocks selective transcription of certain tumor-promoting genes, and inhibits proliferation of CDK8/19-overexpressing tumor cells .
Synthesis Analysis
Senexins are potent and selective quinazoline inhibitors of CDK8/19 Mediator kinases. To improve their potency and metabolic stability, quinoline-based derivatives were designed through a structure-guided strategy based on the simulated drug-target docking model of Senexin A and this compound .Molecular Structure Analysis
This compound has a molecular formula of C27H26N6O and a molecular weight of 450.5 g/mol . The IUPAC name for this compound is 4-[2-[6-(4-methylpiperazine-1-carbonyl)naphthalen-2-yl]ethylamino]quinazoline-6-carbonitrile .Chemical Reactions Analysis
This compound is a potent inhibitor of CDK8/19, exhibiting inhibitory activity with high selectivity . It has been shown to inhibit phosphorylation of STAT5 S726 and STAT1 S727 in cancer cells in vitro .Physical And Chemical Properties Analysis
This compound is a solid compound with a molecular weight of 450.53 . It is soluble in DMSO .Aplicaciones Científicas De Investigación
Inhibición de respuestas inflamatorias
Se ha descubierto que Senexin B restringe las respuestas inflamatorias inducidas por bacterias y virus en los monocitos {svg_1}. Previene la inducción de la expresión génica de citoquinas proinflamatorias en las líneas celulares THP1 y U937 y en células mononucleares de sangre periférica humana {svg_2}. Esto sugiere que this compound podría ser un agente terapéutico potencial para afecciones caracterizadas por inflamación excesiva.
Mejora de la radioterapia en el tratamiento del cáncer
This compound, en combinación con irradiación γ-fotónica, aumentó la muerte de la línea celular de adenocarcinoma de colon HCT116 (p53 intacto) en un cultivo de crecimiento logarítmico {svg_3}. Esto fue acompañado por la prevención del arresto del ciclo celular y una disminución del fenotipo de “senescencia” {svg_4}. Esto sugiere que this compound podría mejorar la eficacia de la radioterapia en el tratamiento del cáncer.
Inhibición del crecimiento celular en el cáncer de mama
Se ha descubierto que this compound inhibe el crecimiento celular en las células de cáncer de mama MCF-7, BT474 y T47D-ER/Luc en medios que contienen estrógenos de una manera dependiente de la concentración {svg_5}. Esto sugiere que this compound podría ser un agente terapéutico potencial para ciertos tipos de cáncer de mama.
Inducción de β-células en la investigación de células madre
En la investigación de células madre, se ha descubierto que los inhibidores de CDK8/19 como this compound inducen eficientemente β-células {svg_6}. Un tratamiento combinado con el inhibidor no mutagénico de ALK5 SB431542 y el inhibidor de CDK8/19 this compound permitió la generación de iPIC con composición celular in vitro y eficacia in vivo comparable a las observadas con ALK5iII {svg_7}. Esto sugiere que this compound podría desempeñar un papel en la investigación y terapia de células madre.
Mecanismo De Acción
Target of Action
Senexin B is a potent, highly water-soluble, and bioavailable inhibitor of Cyclin-Dependent Kinases 8 and 19 (CDK8/19) . These kinases are alternative enzymatic components of the kinase module associated with the transcriptional Mediator complex . They play a crucial role in regulating gene expression by phosphorylating transcription factors .
Mode of Action
This compound selectively inhibits CDK8 and CDK19 by binding to their ATP pockets . It inhibits CDK8 with IC50 values ranging from 24 to 50 nM, depending on the assay used . It selectively inhibits CDK19 and CDK8 by 98.6% and 97.8%, respectively, in a panel of greater than 450 kinases at 2 μM .
Biochemical Pathways
This compound plays a significant role in signal-induced transcriptional reprogramming . It has been found to reduce the induction of signal-responsive genes, indicating a pleiotropic role of Mediator kinases in signal-induced transcription . For instance, it has been shown to potentiate the induction of transcription by NFκB .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Senexin B interacts with CDK8 and CDK19, inhibiting them with IC50 values ranging from 24 to 50 nM . It selectively inhibits CDK19 and CDK8 by 98.6% and 97.8%, respectively, in a panel of over 450 kinases at 2 μM .
Cellular Effects
This compound has been shown to inhibit cell growth in MCF-7, BT474, and T47D-ER/Luc breast cancer cells in estrogen-containing media in a concentration-dependent manner . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It selectively inhibits CDK19 and CDK8, which are known to play crucial roles in transcription regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been shown to reduce tumor growth in an MCF-7 mouse xenograft model when administered at a dose of 100 mg/kg twice per day .
Metabolic Pathways
This compound is involved in metabolic pathways that interact with CDK8 and CDK19 .
Transport and Distribution
Given its role as a CDK8 and CDK19 inhibitor, it is likely to interact with transporters or binding proteins .
Subcellular Localization
Given its role as a CDK8 and CDK19 inhibitor, it may be directed to specific compartments or organelles .
Propiedades
IUPAC Name |
4-[2-[6-(4-methylpiperazine-1-carbonyl)naphthalen-2-yl]ethylamino]quinazoline-6-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O/c1-32-10-12-33(13-11-32)27(34)23-6-5-21-14-19(2-4-22(21)16-23)8-9-29-26-24-15-20(17-28)3-7-25(24)30-18-31-26/h2-7,14-16,18H,8-13H2,1H3,(H,29,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNADJTWHOAMTLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)CCNC4=NC=NC5=C4C=C(C=C5)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1449228-40-3 |
Source


|
| Record name | Senexin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1449228403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SENEXIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2X758P2BZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


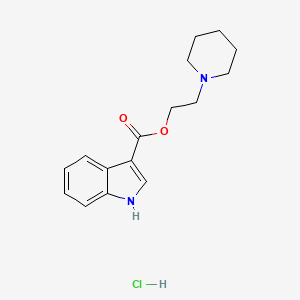
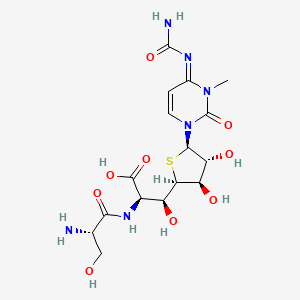
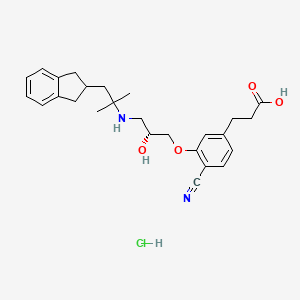
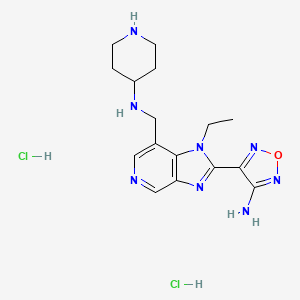
![3,4-Difluoro-N-[(1S)-1-[6-[4-(2-pyridinyl)-1-piperazinyl]-2-pyrazinyl]ethyl]benzenepropanamide](/img/structure/B610720.png)

![(4E)-4-[hydroxy-(3-methyl-4-phenylmethoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-pyridin-4-ylpyrrolidine-2,3-dione](/img/structure/B610722.png)
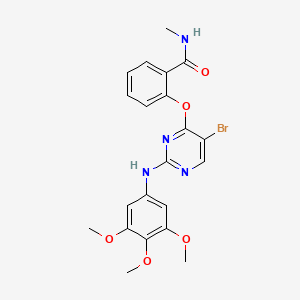
![3-Pyridinecarboxamide, 5-[[(5-chloro-2-methoxyphenyl)sulfonyl]amino]-](/img/structure/B610727.png)
